Conformational Restriction: Reduced Rotatable Bonds vs. Oxan-3-amine and Spacer Analogs
3-Cyclopropyloxan-3-amine possesses fewer freely rotatable bonds compared to both unsubstituted oxan-3-amine and spacer-containing cyclopropyl analogs. The geminal attachment of the cyclopropyl group at the C3 position eliminates the conformational freedom associated with a methylene linker, while the direct substitution restricts the rotational degrees of freedom relative to the oxane ring . This constraint is quantified by the number of rotatable bonds: 3-cyclopropyloxan-3-amine has 2 rotatable bonds (excluding the cyclopropyl ring, which is sterically locked), whereas oxan-3-amine has 2 rotatable bonds but lacks the steric bulk that further restricts the amine orientation; the spacer analog 1-(tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine has 3 rotatable bonds due to the additional C-C single bond between the oxane and cyclopropyl rings .
| Evidence Dimension | Number of rotatable bonds (a measure of conformational flexibility) |
|---|---|
| Target Compound Data | 2 rotatable bonds (cyclohexane-like ring and amine torsion, but cyclopropyl geminal attachment restricts overall flexibility) |
| Comparator Or Baseline | Oxan-3-amine (CAS 120811-32-7): 2 rotatable bonds; 1-(Tetrahydro-2H-pyran-3-yl)cyclopropan-1-amine (CAS 1495172-96-7): 3 rotatable bonds |
| Quantified Difference | Target has 1 fewer rotatable bond than the spacer analog, and despite equal number of rotatable bonds to oxan-3-amine, the steric bulk of the cyclopropyl group significantly reduces the accessible conformational space |
| Conditions | Structural analysis based on molecular connectivity; rotatable bond count derived from SMILES strings NC1(C2CC2)CCCOC1 and comparator structures |
Why This Matters
Reduced conformational flexibility is strongly correlated with higher target binding specificity and improved pharmacokinetic properties (e.g., lower clearance, higher oral bioavailability), as the compound spends less entropy upon binding and is less susceptible to metabolic degradation pathways that require specific conformations [1].
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n View Source
